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Compound of Interest

Compound Name: Inobrodib

Cat. No.: B606545 Get Quote

Welcome to the technical support center for Inobrodib, a first-in-class, orally bioavailable

inhibitor of the p300/CBP bromodomains. This guide is designed for researchers, scientists,

and drug development professionals to provide troubleshooting assistance and frequently

asked questions (FAQs) to aid in the design and execution of experiments to optimize

Inobrodib's dosing schedule for maximum efficacy.

Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Inobrodib?

A1: Inobrodib is a potent and selective inhibitor of the bromodomains of the homologous

histone acetyltransferases p300 (also known as EP300) and CBP. By binding to the

bromodomains of p300 and CBP, Inobrodib displaces them from chromatin, particularly at

super-enhancer regions that regulate the expression of key oncogenes. This leads to the

downregulation of critical cancer drivers, including MYC and IRF4. Unlike some other

epigenetic modifiers, Inobrodib's mechanism involves the redistribution of p300/CBP, not their

degradation.

Q2: What is a typical starting dose for in vitro cell viability assays?

A2: Based on preclinical data, Inobrodib has shown potent anti-proliferative activity in various

cancer cell lines, particularly in hematological malignancies. For initial cell viability assays (e.g.,

MTS or MTT), we recommend a dose-response curve starting from low nanomolar

concentrations (e.g., 1 nM) up to the low micromolar range (e.g., 1-5 µM). Many multiple
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myeloma cell lines exhibit sensitivity to Inobrodib with GI50 values below 100 nM. In an in-cell

BRET assay, Inobrodib showed an IC50 of 19 nM for p300.

Q3: What are recommended starting doses and schedules for in vivo xenograft studies?

A3: In preclinical xenograft models, Inobrodib has demonstrated dose-dependent efficacy.

Recommended starting doses depend on the cancer model. For example, in a 22Rv1 prostate

cancer xenograft model, oral gavage administration of 10 mg/kg or 20 mg/kg daily, or 30 mg/kg

every other day, resulted in tumor growth suppression. In an OPM-2 multiple myeloma

xenograft model, a daily dose of 20 mg/kg led to tumor regression. It is crucial to perform a

tolerability study in your specific mouse strain before initiating efficacy studies.

Q4: In clinical trials, what is the recommended Phase 2 dosing schedule for Inobrodib?

A4: In a Phase I/IIa clinical trial for advanced hematological malignancies, the recommended

Phase 2 dose (RP2D) for Inobrodib monotherapy was established at 35mg taken orally twice

daily, on a 4 days on/3 days off intermittent schedule. This intermittent schedule helps manage

potential side effects like thrombocytopenia.

Q5: Can Inobrodib be used in combination with other anti-cancer agents?

A5: Yes, preclinical and clinical data suggest that Inobrodib can be effective in combination

with other therapies. Preclinical studies have shown additive or synergistic effects when

combined with agents such as bortezomib, lenalidomide, and vorinostat in multiple myeloma

models. Clinical trials have also demonstrated promising response rates when Inobrodib is

combined with pomalidomide and dexamethasone in patients with relapsed/refractory multiple

myeloma.

Quantitative Data Summary
The following tables summarize key quantitative data for Inobrodib from preclinical studies.

Table 1: In Vitro Activity of Inobrodib
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Assay Type
Cell
Line/Target

Parameter Value Reference

In-cell BRET p300 IC50 19 nM

In-cell BRET BRD4 IC50 1060 nM

Cell Viability

Multiple

Myeloma Cell

Lines

GI50 <100 nM

Binding Affinity p300 Kd 1.3 nM

Binding Affinity CBP Kd 1.7 nM

Table 2: In Vivo Efficacy of Inobrodib in Xenograft Models

Cancer Model Mouse Model
Dosing
Schedule

Outcome Reference

Prostate Cancer

(22Rv1)
Not Specified

10 mg/kg QD

(oral)

Tumor growth

suppression

Prostate Cancer

(22Rv1)
Not Specified

20 mg/kg QD

(oral)

Tumor growth

suppression

Prostate Cancer

(22Rv1)
Not Specified

30 mg/kg QOD

(oral)

Tumor growth

suppression

Multiple

Myeloma (OPM-

2)

NOD-SCID
20 mg/kg QD

(oral)

Tumor

regression

Experimental Protocols & Troubleshooting
Cell Viability Assay (MTS/MTT)
Objective: To determine the half-maximal growth inhibitory concentration (GI50) of Inobrodib in

a cancer cell line.

Protocol:
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Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth

during the assay period (typically 24-72 hours). The optimal seeding density should be

determined empirically for each cell line.

Compound Preparation: Prepare a 10 mM stock solution of Inobrodib in DMSO. Create a

serial dilution series in culture medium to achieve final concentrations ranging from 1 nM to 5

µM. Include a vehicle control (DMSO) at the same final concentration as the highest

Inobrodib dose.

Treatment: After allowing the cells to adhere overnight, replace the medium with the

prepared Inobrodib dilutions or vehicle control.

Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified

incubator with 5% CO2.

MTS/MTT Addition: Add MTS or MTT reagent to each well according to the manufacturer's

instructions and incubate for 1-4 hours.

Absorbance Reading: For MTS assays, read the absorbance at 490 nm. For MTT assays,

first add a solubilizing agent to dissolve the formazan crystals, and then read the

absorbance.

Data Analysis: Normalize the absorbance values to the vehicle control and plot the

percentage of cell viability against the logarithm of the Inobrodib concentration. Use a non-

linear regression model to calculate the GI50 value.

Troubleshooting:

Issue: High variability between replicate wells.

Possible Cause: Uneven cell seeding, edge effects in the 96-well plate, or pipetting errors.

Solution: Ensure a homogenous cell suspension before seeding. Avoid using the outer

wells of the plate or fill them with sterile PBS. Use calibrated pipettes and practice

consistent pipetting technique.

Issue: No dose-dependent effect observed.
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Possible Cause: The cell line may be resistant to Inobrodib, the incubation time may be

too short, or the compound may have degraded.

Solution: Confirm the expression of p300/CBP and downstream targets like MYC or IRF4

in your cell line. Extend the incubation period (e.g., up to 120 hours). Prepare fresh

compound dilutions for each experiment.

Western Blot for Downstream Target Modulation
Objective: To assess the effect of Inobrodib on the protein levels of downstream targets like

MYC and IRF4.

Protocol:

Cell Treatment: Seed cells in 6-well plates and treat with Inobrodib at various

concentrations (e.g., 0.1, 1, and 10 times the GI50) and for different time points (e.g., 24, 48,

and 72 hours). Include a vehicle control.

Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and

phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of each lysate using a BCA or

Bradford assay.

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel

and perform electrophoresis.

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room

temperature.

Primary Antibody Incubation: Incubate the membrane with primary antibodies against MYC,

IRF4, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an

appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Visualize the protein bands using an ECL substrate and an imaging system.

Densitometry: Quantify the band intensities and normalize the levels of MYC and IRF4 to the

loading control.

Troubleshooting:

Issue: Weak or no signal for the target protein.

Possible Cause: Low protein expression, inefficient antibody binding, or suboptimal

transfer.

Solution: Use a positive control cell line known to express the target protein. Optimize the

primary antibody concentration and incubation time. Verify the transfer efficiency by

staining the membrane with Ponceau S.

Issue: High background on the western blot.

Possible Cause: Insufficient blocking, too high antibody concentration, or inadequate

washing.

Solution: Increase the blocking time or try a different blocking agent. Titrate the primary

and secondary antibody concentrations. Increase the number and duration of the washing

steps.

Mouse Xenograft Model
Objective: To evaluate the in vivo efficacy of different Inobrodib dosing schedules on tumor

growth.

Protocol:

Cell Implantation: Subcutaneously implant cancer cells (e.g., 1-5 x 10^6 cells in Matrigel) into

the flank of immunocompromised mice (e.g., nude or NOD-SCID).

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers 2-

3 times per week. The formula Volume = (Width^2 x Length) / 2 is commonly used.
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Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-150

mm³), randomize the mice into different treatment groups (e.g., vehicle control, Inobrodib 10

mg/kg QD, Inobrodib 20 mg/kg QD, Inobrodib 30 mg/kg QOD).

Dosing: Administer Inobrodib or vehicle via oral gavage according to the assigned schedule.

Monitoring: Continue to monitor tumor volume and body weight throughout the study.

Observe the mice for any signs of toxicity.

Endpoint: The study can be terminated when tumors in the control group reach a maximum

allowed size, or after a predetermined treatment duration.

Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor

growth inhibition (TGI) for each treatment group compared to the vehicle control.

Troubleshooting:

Issue: Significant body weight loss or signs of toxicity in the treatment groups.

Possible Cause: The dose of Inobrodib is too high for the chosen mouse strain.

Solution: Reduce the dose or switch to an intermittent dosing schedule (e.g., 4 days on, 3

days off). Conduct a maximum tolerated dose (MTD) study before initiating the efficacy

experiment.

Issue: Large variability in tumor growth within the same group.

Possible Cause: Inconsistent cell implantation, variability in the initial tumor size at

randomization.

Solution: Ensure a single-cell suspension for implantation and consistent injection

technique. Randomize mice with a narrow range of initial tumor volumes. Increase the

number of mice per group to increase statistical power.

Visualizations
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[https://www.benchchem.com/product/b606545#optimizing-inobrodib-dosing-schedule-for-
efficacy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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